

physical and chemical properties of N,1-dibenzylpyrrolidin-3-amine

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Compound of Interest

Compound Name: *N,1-dibenzylpyrrolidin-3-amine*

Cat. No.: B026552

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
Technical Guide: N,1-dibenzylpyrrolidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known physical and chemical properties of **N,1-dibenzylpyrrolidin-3-amine** (CAS No: 108963-20-8). Due to a notable lack of extensive published experimental data for this specific compound, this document presents a combination of predicted properties and established experimental protocols for the determination of key physical and chemical characteristics of amines. The pyrrolidine scaffold is a significant motif in medicinal chemistry, and derivatives have been investigated for various therapeutic applications, including as antibacterial agents and as intermediates for antipsychotic drugs.^[1]^[2] This guide aims to serve as a foundational resource for researchers and professionals in drug development by outlining the necessary methodologies for a comprehensive evaluation of **N,1-dibenzylpyrrolidin-3-amine**.

Chemical Identity

Identifier	Value
IUPAC Name	N,1-dibenzylpyrrolidin-3-amine
Synonyms	N,1-Dibenzyl-3-pyrrolidinamine, N,N'-Dibenzyl-3-aminopyrrolidine, N-BENZYL-3-(BENZYLAMINO)PYRROLIDINE, N,1-Bis(phenylmethyl)-3-pyrrolidinamine
CAS Number	108963-20-8[3][4]
Molecular Formula	C ₁₈ H ₂₂ N ₂ [4]
Molecular Weight	266.38 g/mol [4]
Chemical Structure	 Chemical structure of N,1-dibenzylpyrrolidin-3-amine

Structure of **N,1-dibenzylpyrrolidin-3-amine**

Physical Properties

Limited experimentally determined physical property data for **N,1-dibenzylpyrrolidin-3-amine** is available in the public domain. The following table summarizes predicted and reported values.

Property	Value	Source
Appearance	Clear, colorless to yellow to green liquid	[4]
Density	1.1 ± 0.1 g/cm ³ (Predicted)	[5]
Boiling Point	261.5 ± 33.0 °C at 760 mmHg (Predicted)	[5]
Refractive Index	1.5680 - 1.5720	[4]
Melting Point	Not available	
Solubility	Not explicitly reported, but amines with high carbon content are generally insoluble in water and soluble in organic solvents.[6] All amines are generally soluble in acidic aqueous solutions.[7][8]	
pKa	Not available	

Chemical Properties

As a secondary amine, **N,1-dibenzylpyrrolidin-3-amine** is expected to exhibit characteristic reactions of this functional group.

- **Basicity:** The lone pair of electrons on the nitrogen atoms makes the compound basic. It will react with acids to form the corresponding ammonium salts, which are typically more water-soluble than the free base.[7]
- **Reaction with Nitrous Acid:** Secondary amines react with nitrous acid to form N-nitrosamines, which often appear as a yellow oil or solid.[7]

Experimental Protocols

Detailed experimental procedures are crucial for the accurate determination of the physicochemical properties of **N,1-dibenzylpyrrolidin-3-amine**. The following sections outline

standard protocols that can be employed.

Melting Point Determination

The melting point is a fundamental physical property used for identification and purity assessment.^{[9][10]}

Methodology:

- A small, finely powdered sample of the compound is packed into a capillary tube to a height of about 3 mm.^[11]
- The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Fisher-Johns device.^[11]
- For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.^{[9][12]}
- A second, more precise measurement is then performed with a fresh sample, heating at a slower rate (1-2 °C/min) starting from a temperature about 20 °C below the approximate melting point.^[12]
- The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid.

Solubility Determination

Solubility provides insights into the polarity and potential for formulation of a compound.

Methodology:^{[6][7][8][13]}

- **Water Solubility:** Add a small amount of the compound (e.g., 25 mg of solid or 1 drop of liquid) to 0.5 mL of distilled water in a test tube.^[13] Agitate the mixture and observe for dissolution. Note whether the substance is soluble or insoluble. If soluble, test the pH of the solution with pH paper. An alkaline pH is indicative of an amine.^[13]
- **Acid Solubility:** For water-insoluble compounds, add 5% aqueous HCl dropwise to the mixture.^{[7][13]} The formation of a clear solution indicates the formation of a water-soluble

amine salt.

- Organic Solvent Solubility: Test the solubility in various organic solvents (e.g., diethyl ether, dichloromethane, ethanol) by adding a small amount of the compound to the solvent and observing for dissolution.[\[6\]](#)

pKa Determination

The pKa value quantifies the basicity of the amine functional groups.

Methodology: Potentiometric Titration[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

- A precisely weighed amount of the compound is dissolved in a suitable solvent, typically water or a mixed solvent system like ethanol-water if the compound is not sufficiently water-soluble.[\[18\]](#)
- The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
- The pH of the solution is monitored throughout the titration using a calibrated pH meter.
- The pKa is determined from the titration curve, often as the pH at the half-equivalence point.

Spectroscopic Analysis

IR spectroscopy is used to identify the functional groups present in a molecule.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

Methodology (Thin Solid Film):[\[23\]](#)

- Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[\[23\]](#)
- Apply a drop of this solution onto a salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[\[23\]](#)
- Place the salt plate in the sample holder of an IR spectrometer and acquire the spectrum.

^1H and ^{13}C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure.[\[24\]](#)[\[25\]](#)[\[26\]](#)

Methodology:[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)

- Sample Preparation: Dissolve an appropriate amount of the compound in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.[\[27\]](#)[\[30\]](#)
- ^1H NMR Acquisition:
 - Acquire the spectrum using a standard pulse sequence.
 - The chemical shifts, integration of peak areas, and splitting patterns (multiplicity) provide information about the electronic environment, the number of protons, and neighboring protons, respectively.
- ^{13}C NMR Acquisition:
 - Typically, a proton-decoupled spectrum is acquired, where each unique carbon atom appears as a single peak.[\[24\]](#)[\[31\]](#)
 - Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH_3 , CH_2 , CH , and quaternary carbons.[\[31\]](#)

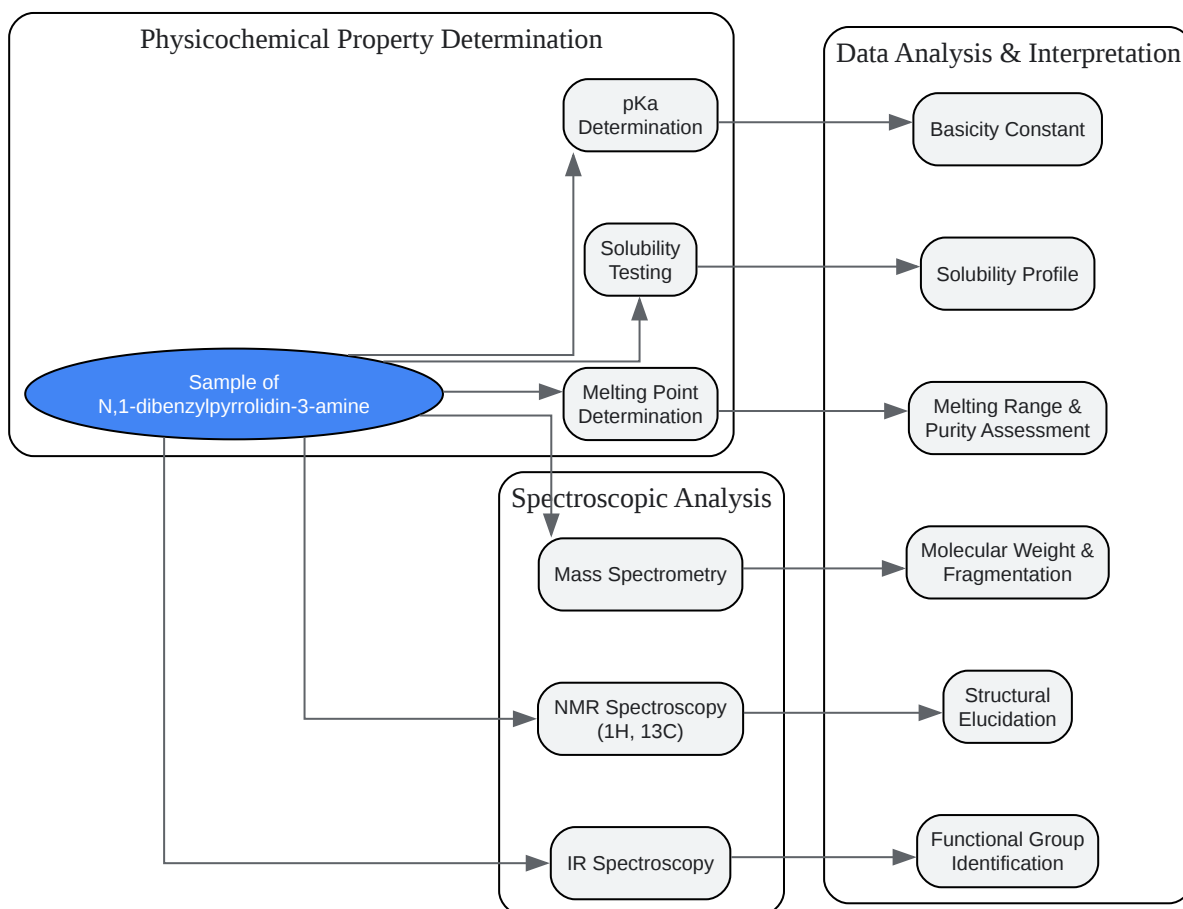
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[\[32\]](#)[\[33\]](#)[\[34\]](#)[\[35\]](#)

Methodology:[\[33\]](#)[\[36\]](#)

- Sample Preparation: Dissolve the sample in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[\[36\]](#) Further dilute an aliquot of this solution.
- Analysis: Introduce the sample into the mass spectrometer. The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.[\[34\]](#)
- Data Interpretation: The peak with the highest m/z value often corresponds to the molecular ion (M^+), providing the molecular weight. The fragmentation pattern can give clues about the structure of the molecule.[\[34\]](#)

Visualizations

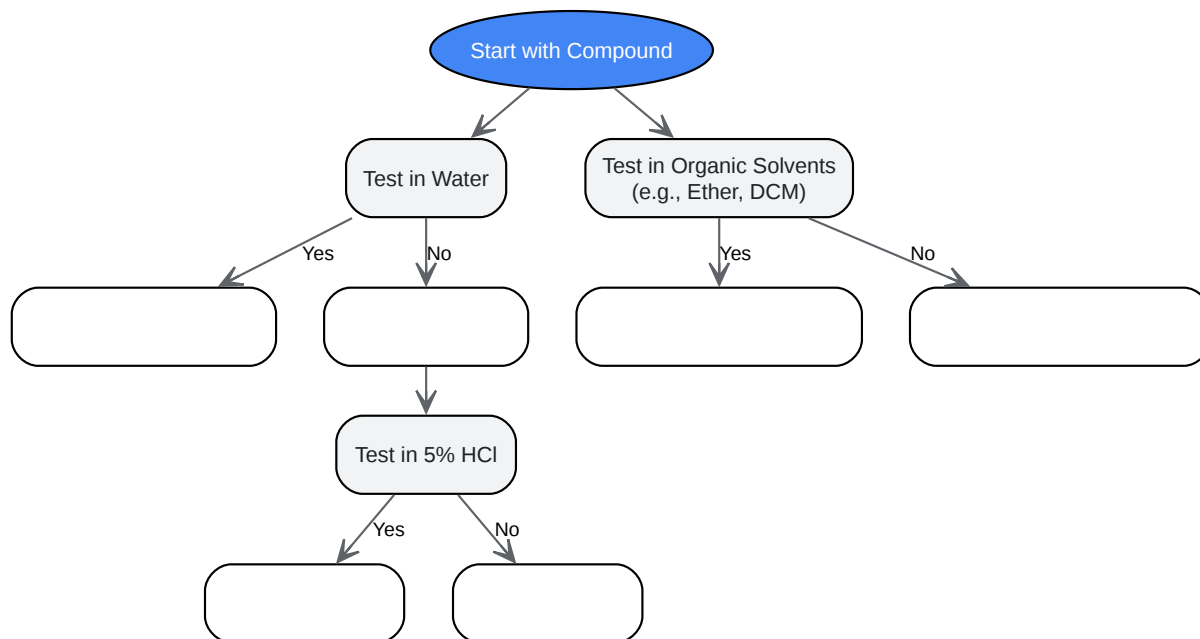
Experimental Workflow Diagrams



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A generalized workflow for the characterization of **N,1-dibenzylpyrrolidin-3-amine**.

Logical Relationship for Solubility Testing



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Decision tree for determining the solubility characteristics of an amine compound.

Conclusion

N,1-dibenzylpyrrolidin-3-amine is a compound of interest within the broader class of pyrrolidine derivatives, which have shown potential in pharmaceutical applications. However, there is a significant gap in the publicly available, experimentally verified physicochemical data for this specific molecule. This guide provides a compilation of the limited available information and outlines the standard, validated experimental protocols necessary to fully characterize its physical and chemical properties. The methodologies described herein will enable researchers to generate the data required for a comprehensive understanding of **N,1-dibenzylpyrrolidin-3-amine**, which is essential for its potential development in medicinal chemistry and other scientific endeavors. Further research is warranted to explore its biological activity and pharmacological profile.^[1]

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